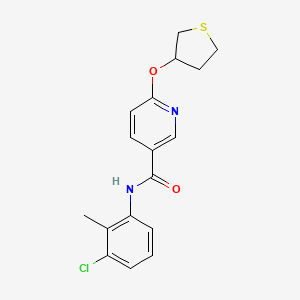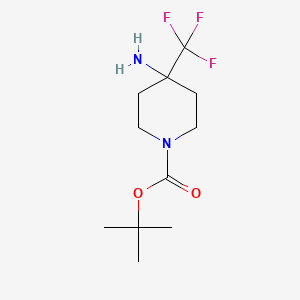
N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a derivative of nicotinic acid, which is a natural product found in various plants and animals. Nicotinic acid derivatives have been extensively studied due to their wide range of biological activities, including herbicidal properties and potential anticancer effects.
Synthesis Analysis
The synthesis of nicotinamide derivatives is a topic of interest in the search for new herbicides and anticancer agents. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover novel natural-product-based herbicides, showing that structural modifications of the nicotinamide moiety can lead to compounds with significant biological activity . Although the specific synthesis of N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives plays a crucial role in their biological activity. The structure-activity relationship (SAR) studies of these compounds can lead to the development of new herbicides with targeted properties against specific weeds . Similarly, SAR studies in the context of anticancer research have shown that N-phenyl nicotinamides can be potent inducers of apoptosis, with modifications to the phenyl ring leading to significant increases in potency .
Chemical Reactions Analysis
Nicotinamide derivatives can participate in various chemical reactions, particularly those that lead to biological effects such as the induction of apoptosis in cancer cells or the inhibition of weed growth. For example, certain N-phenyl nicotinamides have been found to inhibit microtubule polymerization, which is a critical process in cell division, thereby inducing apoptosis . These reactions are essential for the pharmacological effects of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are important for their practical applications. The corrosion inhibition effect of some nicotinamide derivatives on mild steel in hydrochloric acid solution has been studied, indicating that these compounds can also serve as corrosion inhibitors . The adsorption behavior of these inhibitors follows the Langmuir isotherm model, suggesting a strong and specific interaction with the metal surface .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Compounds derived from nicotinamide, including those structurally related to N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been studied for their antimicrobial and antifungal properties. One study synthesized derivatives of nicotinic acid and tested their in vitro antimicrobial screening against various bacteria (S. aureus, S. pyogenes, E. coli, P. aeruginosa) and fungal species (C. albicans, A. niger, A. clavatus), finding some compounds comparable to standard drugs (Patel & Shaikh, 2010).
Corrosion Inhibition
Nicotinamide derivatives have been evaluated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. Research indicates that these compounds exhibit significant inhibition efficiency, which varies based on concentration, time, and temperature. The adsorption of these inhibitors on mild steel surfaces suggests a potential application in protecting metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Fluorescent Analog Development
A fluorescent analog of nicotinamide adenine dinucleotide, synthesized through modifications of the coenzyme, offers a tool for biochemical research, allowing for the study of enzymatic processes with improved visibility. This analog demonstrated activity in various dehydrogenase-catalyzed reactions, suggesting its utility in investigating metabolic pathways (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity
The search for new herbicides led to the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, showing significant herbicidal activity against various weeds. This research could pave the way for the development of new agricultural chemicals (Yu et al., 2021).
Supramolecular Structures
Studies on the crystal structures of nicotinamide derivatives, including isomeric forms of 2-chloro-N-(nitrophenyl)nicotinamides, contribute to our understanding of their chemical behavior and potential applications in designing drugs and materials with specific molecular interactions (de Souza et al., 2005).
Inhibition of Corrosion
Research on Mannich base derivatives of nicotinamide has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, offering insights into protective measures for industrial metals (Jeeva, Prabhu, & Rajesh, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11-14(18)3-2-4-15(11)20-17(21)12-5-6-16(19-9-12)22-13-7-8-23-10-13/h2-6,9,13H,7-8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKPUIGGCZSTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)
![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)
![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)
